Cas no 2090463-13-9 (4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile)
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
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- Inchi: 1S/C8H2BrF4N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H
- InChI Key: YJJVHXMIQQFXRY-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(Br)C(C(F)(F)F)=C1F
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC99135-1g |
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile |
2090463-13-9 | 95% | 1g |
£360.00 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589456-1g |
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile |
2090463-13-9 | 98% | 1g |
¥4029 | 2023-03-11 | |
| abcr | AB599275-1g |
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile; . |
2090463-13-9 | 1g |
€680.80 | 2024-07-24 |
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile Suppliers
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Introduction to 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 2090463-13-9)
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 2090463-13-9) is a fluorinated aromatic nitrile derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its bromo, fluoro, and trifluoromethyl substituents, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The presence of multiple halogen atoms, particularly the highly electronegative trifluoromethyl group, imparts a strong electron-withdrawing effect to the benzene ring. This feature enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. Such reactivity is exploited in synthetic chemistry to introduce additional functional groups, thereby diversifying the chemical library for drug discovery.
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile finds utility in the synthesis of various pharmacophores that target different biological pathways. For instance, its structural motif is closely related to molecules that interact with kinases, transcription factors, and other enzymes involved in cancer and inflammatory diseases. The combination of bromo and fluoro substituents provides handles for further derivatization, allowing chemists to fine-tune binding affinities and selectivity.
In recent years, there has been a surge in the use of fluorinated compounds in drug development due to their ability to improve metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is renowned for its role in enhancing lipophilicity and reducing metabolic degradation. This has led to its incorporation into numerous clinical candidates across different therapeutic areas.
Recent studies have highlighted the potential of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions. Such interactions are critical in many disease pathways, including those implicated in neurodegenerative disorders and autoimmune diseases. By serving as a versatile building block, this compound enables the rapid construction of libraries for high-throughput screening (HTS).
The nitrile functional group in 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile also offers opportunities for further chemical transformation. Nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines, providing access to a wide range of pharmacologically relevant derivatives. This adaptability makes it an attractive choice for medicinal chemists seeking to explore new chemical spaces.
Advances in computational chemistry have further enhanced the utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile by enabling virtual screening and structure-based drug design. Molecular modeling studies suggest that this compound can serve as a scaffold for developing inhibitors with high affinity for specific protein targets. The electron-withdrawing nature of the substituents helps align the benzene ring with polar aromatic or heteroaromatic residues in protein active sites.
The pharmaceutical industry has also leveraged 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile in the development of antiviral and antibacterial agents. The halogenated aromatic system provides a robust framework for interacting with viral proteases and bacterial enzymes essential for pathogenesis. Additionally, fluorine atoms can influence pharmacokinetic properties, such as blood-brain barrier penetration and tissue distribution.
In conclusion, 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 2090463-13-9) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents targeting a broad spectrum of diseases. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts.
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